3-Hydroxypropane-1-sulfonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 3-Hydroxypropane-1-sulfonyl fluoride, has been a topic of interest in recent years . A variety of methods have been developed, including the use of sulfuryl fluoride gas (SO2F2) and other solid reagents (FDIT and AISF) as synthetic equivalents of electrophilic “FSO2+” synthons . Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙) is more challenging and remains less well explored .Molecular Structure Analysis
The molecular structure of 3-Hydroxypropane-1-sulfonyl fluoride is characterized by a sulfur (VI)-fluoride exchange (SuFEx) chemistry . This discerning reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .Chemical Reactions Analysis
Sulfonyl fluorides, including 3-Hydroxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications
Fluorosulfonylation Reagents and SuFEx Chemistry
- Development of New Reagents : 3-Hydroxypropane-1-sulfonyl fluoride is related to fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), used for regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Mass Spectrometric Analysis
- Spectrometric Investigations : Studies have utilized ultraviolet irradiation-induced substitution reactions with hydroxyl radicals for mass spectrometric analysis of compounds like perfluorooctane sulfonyl fluoride (Wang et al., 2016).
Chemical Synthesis Methods
- Synthesis of Enaminyl Sulfonyl Fluoride : New reagents like (E)-2-methoxyethene-1-sulfonyl fluoride have been developed for constructing enaminyl sulfonyl fluorides, highlighting advancements in synthetic methods (Liu, Tang, & Qin, 2023).
- Electrochemical Synthesis : Electrochemical approaches are being explored for preparing sulfonyl fluorides, providing a mild and environmentally friendly method (Laudadio et al., 2019).
- Machine Learning in Synthesis : Machine learning techniques are being applied to map reaction landscapes and predict optimal conditions for sulfonyl fluoride synthesis (Nielsen et al., 2018).
Novel Synthetic Applications
- Rapid Access to Aliphatic Sulfonyl Fluorides : Innovative methods like visible-light-mediated decarboxylative fluorosulfonylethylation are being used for synthesizing diverse sulfonyl fluorides, highlighting the chemical versatility of these compounds (Xu et al., 2019).
Safety And Hazards
Future Directions
The future directions for 3-Hydroxypropane-1-sulfonyl fluoride involve further exploration of its synthesis and applications. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This highlights the potential for further advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
properties
IUPAC Name |
3-hydroxypropane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKNVFKAXCNTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290625 | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropane-1-sulfonyl fluoride | |
CAS RN |
1803600-26-1 | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-propanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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